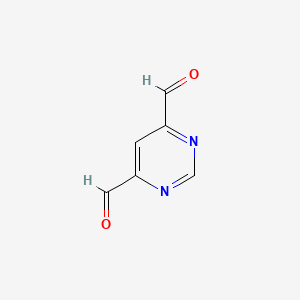

Pyrimidine-4,6-dicarbaldehyde

説明

Pyrimidine-4,6-dicarbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted with aldehyde groups at the 4- and 6-positions. This compound’s reactivity stems from its electron-deficient aromatic ring and the presence of two aldehyde moieties, which enable diverse chemical transformations, including nucleophilic additions and coordination chemistry.

特性

CAS番号 |

78213-69-1 |

|---|---|

分子式 |

C6H4N2O2 |

分子量 |

136.11 g/mol |

IUPAC名 |

pyrimidine-4,6-dicarbaldehyde |

InChI |

InChI=1S/C6H4N2O2/c9-2-5-1-6(3-10)8-4-7-5/h1-4H |

InChIキー |

PGWZFOMWBKJPRP-UHFFFAOYSA-N |

SMILES |

C1=C(N=CN=C1C=O)C=O |

正規SMILES |

C1=C(N=CN=C1C=O)C=O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Pyrimidine-4,6-diol Derivatives

Pyrimidine-4,6-diol derivatives, such as 2-alkylpyrimidine-4,6-diols, are potent GPR84 agonists. Modifications to the carbon chain length at the 2-position significantly influence their activity. For example, compound 43 (2-octylaminopyrimidine-4,6-diol) exhibits high potency, whereas structural reorganization (e.g., compound 44) reduces efficacy . Key Differences:

- Functional Groups : Diols (–OH) vs. dicarbaldehyde (–CHO). Aldehydes offer greater electrophilicity, enabling Schiff base formation or metal coordination, unlike the hydrogen-bonding propensity of diols.

- Biological Activity : Diols target GPR84, while dicarbaldehyde derivatives may exhibit distinct bioactivity profiles due to reactivity differences.

Pyrimidine-4,6-dicarboxylic Acid and Derivatives

Pyrimidine-4,6-dicarboxylic acid (pmdc) is a MMP inhibitor and a precursor for coordination polymers. Its synthesis involves KMnO₄ oxidation of 2,6-dimethylpyrimidine . Derivatives like diamides (e.g., pyrimidine-4,6-dicarboxylic acid diamides) show immunosuppressive properties . Key Comparisons:

Pyrimidine-4,6-dicarboxylate Coordination Polymers

Manganese(II) coordination polymers with pmdc ligands exhibit structural diversity (1D chains to 3D networks) and antiferromagnetic behavior. The pmdc ligand’s tetradentate or pentadentate binding modes enable versatile metal coordination .

Contrast with Dicarbaldehyde :

- Material Properties : Pmdc polymers show gas adsorption (e.g., CO₂ in compound 4 ), whereas dicarbaldehyde-based materials might prioritize redox activity or catalysis.

Pyrimidine-4,6-diamides

Diamides of pyrimidine-4,6-dicarboxylic acid (e.g., formula I in ) are immunosuppressive. The amide groups enhance stability and bioavailability compared to free carboxylic acids. Divergence from Dicarbaldehyde:

- Stability : Amides resist hydrolysis, whereas aldehydes are prone to oxidation or nucleophilic attack.

- Drug Design : Diamides are tailored for target binding, while aldehydes may act as reactive intermediates or covalent inhibitors.

Pyrimidine-4,6-diones

Pyrimidine-4,6-dione derivatives, synthesized via cyclization reactions, exhibit antimicrobial activity . The dione structure (–CO–NH–CO–) contrasts with dicarbaldehyde’s –CHO groups, affecting electronic properties and bioactivity.

Functional Comparison :

- Electron Density : Diones are electron-rich due to conjugated carbonyls, while dicarbaldehydes are electron-deficient.

- Bioactivity : Diones target microbial enzymes, whereas aldehydes might inhibit via covalent modification.

Other Pyrimidine Aldehyde Derivatives

4,6-Dimethoxy-2-pyrimidinecarboxaldehyde (a methoxy-substituted analog) is used in cross-coupling reactions . Methoxy groups enhance steric bulk and alter electronic effects compared to unsubstituted dicarbaldehyde.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。